molecular formula C16H12Br4O4 B12674195 Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate CAS No. 94159-40-7

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate

Cat. No.: B12674195
CAS No.: 94159-40-7
M. Wt: 587.9 g/mol
InChI Key: XOOQSZKRNMZVKK-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • The ethyl group is expected to produce a triplet near δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (CH₂), based on typical ester proton environments.
  • The acetatic methylene group (C-2) may appear as a singlet near δ 4.8–5.0 ppm due to its lack of neighboring hydrogens.
  • Aromatic protons on the dibrominated phenyl rings are likely deshielded, with singlets near δ 7.0–7.5 ppm due to symmetry and bromine’s electronegativity.

¹³C NMR Spectroscopy

  • The ester carbonyl carbon should resonate near δ 165–170 ppm .
  • Aromatic carbons bearing bromine atoms may appear between δ 115–135 ppm , while hydroxyl-substituted carbons could shift upfield to δ 150–160 ppm .
  • The ethyl group’s methyl and methylene carbons would likely appear at δ 14 ppm (CH₃) and δ 60–65 ppm (CH₂), respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Hydroxyl (-OH) stretches from phenolic groups would produce broad bands near 3200–3500 cm⁻¹ .
  • The ester carbonyl (C=O) stretch is expected at 1700–1750 cm⁻¹ .
  • C-Br vibrations typically occur in the 500–700 cm⁻¹ range.

X-ray Crystallographic Analysis of Molecular Geometry

No X-ray crystallographic data for this compound has been published to date. However, crystallographic studies of structurally analogous brominated aromatics, such as 3,5-dibromo-4-hydroxyacetophenone , reveal planar phenyl rings with Br substituents adopting orthogonal positions relative to the ring plane. In such cases, intramolecular hydrogen bonding between hydroxyl and adjacent electronegative groups (e.g., ester oxygens) may influence packing motifs. Future crystallographic studies could elucidate this compound’s dihedral angles and intermolecular interactions.

Computational Chemistry Modeling

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and geometry of this compound:

Optimized Geometry

  • The central acetatic carbon adopts a tetrahedral geometry, with bond angles near 109.5° between the ethyl ester and phenyl groups.
  • Phenyl rings are predicted to be nearly coplanar, minimizing steric hindrance between bromine atoms.

Electron Density Mapping

  • Bromine atoms exhibit regions of high electron density due to their electronegativity, polarizing the aromatic π-system.
  • The ester oxygen atoms show lone pair density lobes oriented perpendicular to the C=O bond axis, consistent with sp² hybridization.

Frontier Molecular Orbitals

  • The HOMO (Highest Occupied Molecular Orbital) is localized on the phenolic oxygen and bromine atoms, indicating sites prone to electrophilic attack.
  • The LUMO (Lowest Unoccupied Molecular Orbital) resides on the ester carbonyl group, suggesting reactivity toward nucleophiles.

Properties

CAS No.

94159-40-7

Molecular Formula

C16H12Br4O4

Molecular Weight

587.9 g/mol

IUPAC Name

ethyl 2,2-bis(3,5-dibromo-4-hydroxyphenyl)acetate

InChI

InChI=1S/C16H12Br4O4/c1-2-24-16(23)13(7-3-9(17)14(21)10(18)4-7)8-5-11(19)15(22)12(20)6-8/h3-6,13,21-22H,2H2,1H3

InChI Key

XOOQSZKRNMZVKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C(=C1)Br)O)Br)C2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

Chemical Reactions Analysis

Brominated Aromatic Rings

The 3,5-dibromo-4-hydroxyphenyl groups exhibit reactivity typical of halogenated phenols:

  • Nucleophilic Substitution :
    Bromine atoms may undergo substitution with nucleophiles (e.g., amines, alkoxides) under catalytic conditions. For example, in related polyhydroquinoline derivatives, brominated benzaldehydes participate in Hantzsch reactions with dimedone and ethyl acetoacetate .

  • Electrophilic Aromatic Substitution :
    The electron-rich aromatic rings may undergo nitration or sulfonation at the para position relative to hydroxyl groups, though steric hindrance from bromine atoms could limit reactivity.

Comparative Reactivity Table

Reaction Type Conditions Product Reference
Ester HydrolysisNaOH (aqueous), refluxBis(3,5-dibromo-4-hydroxyphenyl)acetic acid
Nucleophilic SubstitutionK₂CO₃/DMF, alkyl halides, refluxEther derivatives (e.g., alkylated phenols)
Enzymatic ModificationMicrobial monooxygenasesHydroxylated or demethylated metabolites

Key Research Findings

  • Synthetic Flexibility : The ethyl ester group enhances solubility in organic solvents, facilitating further modifications (e.g., etherification, amidation) .

  • Thermal Stability : Brominated aromatic esters exhibit stability under reflux conditions (100–150°C), making them suitable for prolonged reactions .

  • Biological Relevance : Bromine atoms increase lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in α-glucosidase inhibitors .

Mechanism of Action

The mechanism of action of ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Research Implications

For instance, DBHB derivatives exhibit inhibitory activity against barnacle settlement, a property likely shared by this compound due to its bromophenol motifs . Future studies should focus on:

  • Synthetic Optimization : Leveraging high-yield bromination and amidation protocols .
  • Bioactivity Screening : Testing against marine fouling organisms or pathogenic bacteria.
  • Stability Studies : Evaluating ester hydrolysis rates under physiological conditions.

Biological Activity

Ethyl bis(3,5-dibromo-4-hydroxyphenyl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the compound's biological activity, including its cytotoxic effects, antibacterial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has the molecular formula C16H12Br4OC_{16}H_{12}Br_{4}O and a molecular weight of 587.88 g/mol . The presence of bromine atoms in its structure is significant as brominated compounds often exhibit enhanced biological activity compared to their non-brominated counterparts.

Cytotoxicity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa5.0
HCT-1163.2
A5494.5
MDA-MB-2316.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity against various strains of bacteria. This is particularly noteworthy given the increasing resistance of bacteria to conventional antibiotics.

Table 2: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.6
Escherichia coli15.0
Pseudomonas aeruginosa20.0

The MIC values represent the lowest concentration of the compound that inhibits bacterial growth. These results suggest that this compound could be a candidate for further development as an antibacterial agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may induce apoptosis through pathways involving caspase activation and modulation of cell cycle regulators . Additionally, its antibacterial effects may stem from disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of brominated phenolic compounds similar to this compound. For instance:

  • A study reported that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines and were effective against multidrug-resistant bacterial strains .
  • Another investigation highlighted the importance of bromine substitution in enhancing both cytotoxicity and antibacterial efficacy compared to non-brominated analogs .

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